2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile
Description
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-4-hydroxybenzonitrile |
InChI |
InChI=1S/C11H11NO2/c12-6-9-3-4-10(13)5-11(9)14-7-8-1-2-8/h3-5,8,13H,1-2,7H2 |
InChI Key |
IXJUQWJNNPYLOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)O)C#N |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategies
The compound is typically synthesized via Williamson ether synthesis or nucleophilic aromatic substitution , leveraging hydroxybenzonitrile precursors. Key steps include:
- Alkylation of phenolic hydroxyl groups with cyclopropylmethyl halides.
- Regioselective functionalization to ensure proper positioning of substituents.
Method 1: Williamson Ether Synthesis
Procedure (adapted from):
- Substrate Preparation : Start with 4-hydroxybenzonitrile or its halogenated derivative (e.g., 3-bromo-4-hydroxybenzonitrile).
- Base Selection : Use potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents (e.g., DMF, acetone).
- Alkylation : React with cyclopropylmethyl bromide at 60–100°C under inert atmosphere.
Example (from):
- Conditions : 3-Bromo-4-hydroxybenzonitrile (13.08 g), cyclopropylmethanol (4.6 g), K₂CO₃ (4.6 g), acetone (130 mL), 70°C, 15 h.
- Yield : 80–92% (HPLC purity: 85–94.6%).
- Workup : Acidification (HCl), ethyl acetate extraction, drying (MgSO₄), and solvent evaporation.
Method 2: Demethylation of Methoxy Precursors
Procedure (adapted from):
- Methoxy Protection : Synthesize 2-(cyclopropylmethoxy)-4-methoxybenzonitrile via alkylation.
- Demethylation : Treat with sodium 4-methylphenoxide or similar demethylating agents at elevated temperatures (250–255°C).
Example (from):
- Substrate : 3-Bromo-4-methoxybenzonitrile.
- Reagents : Sodium 4-bromophenoxide, N-methylpyrrolidone.
- Yield : 32–97% (post-recrystallization).
Optimization Variables
| Parameter | Impact on Yield/Purity | Source |
|---|---|---|
| Base | NaH > KH > K₂CO₃ (higher reactivity) | |
| Solvent | DMF > acetone (better solubility) | |
| Temperature | 60–100°C (avoids side reactions) | |
| Reaction Time | 6–15 h (longer for steric hindrance) |
Analytical Data
- Purity : HPLC analysis shows 85–94.6% purity post-purification.
- Spectroscopy : Key IR peaks (nitrile: ~2230 cm⁻¹, ether: ~1100 cm⁻¹) align with structural features.
Challenges and Solutions
- Regioselectivity : Use directing groups (e.g., halogens) to control substitution patterns.
- Purification : Acid-base extraction and recrystallization (benzene/ethyl acetate) improve purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 2-(Cyclopropylmethoxy)-4-oxobenzonitrile.
Reduction: Formation of 2-(Cyclopropylmethoxy)-4-aminobenzonitrile.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Roflumilast (3-Cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide)
- Structure : A benzamide derivative with a cyclopropylmethoxy group at position 3 and a difluoromethoxy group at position 4.
- Activity : Potent PDE4 inhibitor (IC50 = 0.8 nM in human neutrophils), with broad anti-inflammatory effects across leukocytes (IC50 range: 2–21 nM) .
- Comparison : Unlike 2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile, roflumilast includes a difluoromethoxy group and an amide linkage, which enhance its enzyme-binding affinity and selectivity.
2-(Cyclopropylmethoxy)-4-Methylaniline (CAS 640767-87-9)
- Structure : An aniline derivative with cyclopropylmethoxy (position 2) and methyl (position 4) groups.
- Properties : Molecular weight = 177.24 g/mol; likely used as an intermediate in organic synthesis .
Benzonitrile Derivatives
2-[4-(Hydroxymethyl)phenyl]benzonitrile (CAS 154709-19-0)
- Structure : A biphenyl benzonitrile with a hydroxymethyl group at position 4.
- Applications : Cited in synthetic methodologies for heterocyclic compounds, suggesting utility as a building block in drug discovery .
- Comparison : The absence of a cyclopropylmethoxy group in this compound limits direct structural overlap, but its benzonitrile core underscores the versatility of nitrile-containing motifs in medicinal chemistry.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Cyclopropylmethoxy Group : Enhances metabolic stability and lipophilicity, as observed in roflumilast’s prolonged activity compared to rolipram .
- Hydroxyl vs.
- Synthetic Flexibility : Multi-step protocols from the evidence (e.g., DMP oxidation, Pd-catalyzed coupling) provide a roadmap for derivatizing the benzonitrile core .
Biological Activity
2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile is an organic compound recognized for its potential biological activities, particularly in antimicrobial and anticancer domains. This compound features a unique structural configuration that includes a cyclopropylmethoxy group and a hydroxybenzonitrile moiety, contributing to its diverse pharmacological properties.
- Molecular Formula : CHNO\
- Molecular Weight : 189.21 g/mol
The compound's structure allows for various chemical transformations, which can lead to the synthesis of derivatives with potentially enhanced biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains. The mechanism of action is thought to involve the inhibition of specific enzymes critical for bacterial survival, leading to cell death.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
The anticancer potential of this compound has been explored in several cancer cell lines. Notably, it has shown promise in inhibiting the proliferation of cancer cells through apoptosis induction.
Case Study: In Vitro Analysis
A study conducted on human pancreatic cancer cells (CFPAC-1) demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including:
- Enzymes : It may inhibit enzymes involved in metabolic pathways essential for microbial growth and cancer cell proliferation.
- Receptors : The compound could bind to cellular receptors, modulating signaling pathways that regulate cell survival and apoptosis.
Research Findings
Recent studies have focused on elucidating the detailed mechanisms by which this compound exerts its effects. For instance, research has shown that it can significantly reduce the activity of acetyl-CoA carboxylase (ACC), an enzyme implicated in fatty acid synthesis and cancer metabolism.
Enzyme Inhibition Studies
In vitro assays have confirmed that the compound acts as an ACC inhibitor, leading to decreased fatty acid synthesis in cancer cells.
| Compound | ACC Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | 70 | 15 |
| Control | - | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
